Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride is a chemical compound with a complex structure that includes an azepane ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azepane ring, followed by the introduction of the amino and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its specific structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride include other azepane derivatives with different substituents. Examples include:
- Tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate
- Tert-butyl (3S,6R)-3-{[(methoxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-8(12)4-5-9(14)7-13;/h8-9,14H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXJHHHOJHGCO-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H](C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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